1,4,8,11-Tetrakis(dimethylaminocarbonylmethyl)-1,4,8,11-tetraazacyclotetradecane

CAS No.: 345612-68-2

Cat. No.: VC3246036

Molecular Formula: C26H52N8O4

Molecular Weight: 540.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 345612-68-2 |

|---|---|

| Molecular Formula | C26H52N8O4 |

| Molecular Weight | 540.7 g/mol |

| IUPAC Name | N,N-dimethyl-2-[4,8,11-tris[2-(dimethylamino)-2-oxoethyl]-1,4,8,11-tetrazacyclotetradec-1-yl]acetamide |

| Standard InChI | InChI=1S/C26H52N8O4/c1-27(2)23(35)19-31-11-9-12-33(21-25(37)29(5)6)17-18-34(22-26(38)30(7)8)14-10-13-32(16-15-31)20-24(36)28(3)4/h9-22H2,1-8H3 |

| Standard InChI Key | NHIYUNTZPHPSAA-UHFFFAOYSA-N |

| SMILES | CN(C)C(=O)CN1CCCN(CCN(CCCN(CC1)CC(=O)N(C)C)CC(=O)N(C)C)CC(=O)N(C)C |

| Canonical SMILES | CN(C)C(=O)CN1CCCN(CCN(CCCN(CC1)CC(=O)N(C)C)CC(=O)N(C)C)CC(=O)N(C)C |

Introduction

Fundamental Characteristics

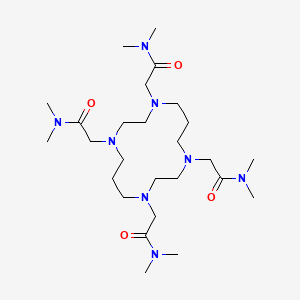

1,4,8,11-Tetrakis(dimethylaminocarbonylmethyl)-1,4,8,11-tetraazacyclotetradecane is a specialized organic compound identified by CAS number 345612-68-2. It belongs to the family of tetraazacyclotetradecanes, which are cyclic polyamines containing four nitrogen atoms in a 14-membered ring. The distinguishing feature of this particular derivative is the presence of four dimethylaminocarbonylmethyl groups, each attached to one of the nitrogen atoms in the macrocyclic ring structure.

The compound's IUPAC name is N,N-dimethyl-2-[4,8,11-tris[2-(dimethylamino)-2-oxoethyl]-1,4,8,11-tetrazacyclotetradec-1-yl]acetamide, which reflects its complex structure consisting of a tetraazacyclotetradecane core with four identical functional groups. Each dimethylaminocarbonylmethyl group contains a carbonyl (C=O) moiety and a dimethylamino terminus, providing multiple potential coordination sites for interaction with metal ions or other chemical species.

The presence of eight nitrogen atoms in the complete molecule (four in the ring and four in the dimethylamino groups) along with four carbonyl oxygen atoms creates a compound with significant potential for hydrogen bonding, metal coordination, and other intermolecular interactions. This structural complexity contributes to its potential applications in various fields of chemistry and biochemistry.

Chemical Structure and Properties

The chemical structure of 1,4,8,11-Tetrakis(dimethylaminocarbonylmethyl)-1,4,8,11-tetraazacyclotetradecane consists of a central 14-membered ring containing four nitrogen atoms at positions 1, 4, 8, and 11. Each nitrogen atom in the ring is substituted with a -CH2-CO-N(CH3)2 group (dimethylaminocarbonylmethyl), resulting in a molecule with fourfold substitution. The compound's structural formula can be represented as shown below with the InChI identifier: InChI=1S/C26H52N8O4/c1-27(2)23(35)19-31-11-9-12-33(21-25(37)29(5)6)17-18-34(22-26(38)30(7)8)14-10-13-32(16-15-31)20-24(36)28(3)4.

The physical and chemical properties of 1,4,8,11-Tetrakis(dimethylaminocarbonylmethyl)-1,4,8,11-tetraazacyclotetradecane are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C26H52N8O4 |

| Molecular Weight | 540.7 g/mol |

| CAS Number | 345612-68-2 |

| IUPAC Name | N,N-dimethyl-2-[4,8,11-tris[2-(dimethylamino)-2-oxoethyl]-1,4,8,11-tetrazacyclotetradec-1-yl]acetamide |

| Functional Groups | Four dimethylaminocarbonylmethyl groups |

| Ring Structure | 14-membered ring with four nitrogen atoms |

| Classification | Cyclic polyamine, tetraazamacrocycle |

The compound's structure incorporates both hydrophilic and hydrophobic regions. The carbonyl groups and nitrogen atoms provide hydrophilic centers capable of hydrogen bonding and metal coordination, while the methyl groups and the macrocyclic backbone contribute hydrophobic characteristics. This amphiphilic nature potentially influences its solubility in various solvents and its interactions with biological systems.

Comparative Analysis with Related Compounds

To better understand the unique characteristics of 1,4,8,11-Tetrakis(dimethylaminocarbonylmethyl)-1,4,8,11-tetraazacyclotetradecane, it is instructive to compare it with related tetraazacyclotetradecane derivatives.

Structural Comparisons

The following table compares the key structural features of 1,4,8,11-Tetrakis(dimethylaminocarbonylmethyl)-1,4,8,11-tetraazacyclotetradecane with related compounds:

Functional Differences

The functional differences between these compounds significantly impact their chemical behavior and potential applications:

-

Metal Coordination Capabilities: The dimethylaminocarbonylmethyl groups in 1,4,8,11-Tetrakis(dimethylaminocarbonylmethyl)-1,4,8,11-tetraazacyclotetradecane provide additional coordination sites through the carbonyl oxygen atoms and the dimethylamino nitrogen atoms, potentially resulting in different metal-binding selectivity compared to compounds like TETA that contain carboxylic acid groups .

-

Solubility Profiles: The presence of dimethylaminocarbonylmethyl groups likely influences the solubility profile of the compound. While carboxylic acid-containing derivatives like TETA would exhibit increased water solubility in their deprotonated forms, the dimethylaminocarbonylmethyl groups might confer different solubility characteristics, potentially enhancing solubility in less polar solvents.

-

Hydrogen Bonding: The carbonyl groups in the dimethylaminocarbonylmethyl substituents can participate in hydrogen bonding as acceptors, whereas carboxylic acid groups can function as both donors and acceptors. This difference affects the compound's interaction with solvents and potential binding partners.

Research Gaps and Future Directions

Despite the potential applications of 1,4,8,11-Tetrakis(dimethylaminocarbonylmethyl)-1,4,8,11-tetraazacyclotetradecane, several research gaps exist that warrant further investigation:

Structural Studies

Detailed structural studies, including X-ray crystallography, would provide valuable insights into the conformation of the molecule in the solid state and its packing arrangement. Such studies could reveal important information about intramolecular and intermolecular interactions, similar to the crystallographic studies conducted on related compounds like tetraprotonated TETA .

Metal Complexation Studies

Systematic studies of the metal-binding properties of 1,4,8,11-Tetrakis(dimethylaminocarbonylmethyl)-1,4,8,11-tetraazacyclotetradecane with various metal ions would elucidate its coordination chemistry. Parameters such as stability constants, binding selectivity, and the structural characteristics of the resulting metal complexes would be valuable contributions to the field.

Application-Specific Investigations

More focused research on specific applications, such as:

-

Evaluation of pharmaceutical potential, including toxicity studies and assessment of biological activity

-

Investigation of catalytic properties of metal complexes formed with this ligand

-

Development of analytical applications, such as ion-selective electrodes or chromatographic stationary phases

Synthetic Modifications

Research into further synthetic modifications of the compound to produce derivatives with enhanced properties for specific applications would expand its utility. This could include modifications to the macrocyclic backbone or alterations to the dimethylaminocarbonylmethyl substituents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume